molecular formula C8H16OSi B082670 1,1-dimethylsilepan-4-one CAS No. 10325-26-5

1,1-dimethylsilepan-4-one

Cat. No.: B082670
CAS No.: 10325-26-5
M. Wt: 156.3 g/mol
InChI Key: BBDSTPXFTIJXPJ-UHFFFAOYSA-N
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Description

1,1-Dimethylsilepan-4-one is a chemical compound featuring a seven-membered silepan ring core integrated with a ketone functional group. This organosilicon scaffold is of significant interest in advanced materials science and organic synthesis. It serves as a versatile building block for developing novel silicone-based polymers and exploring structure-property relationships in silicon-containing heterocycles . Researchers value this compound for its potential to create materials with tailored mechanical and thermal characteristics, drawing from principles in silicone chemistry where the siloxane linkage imparts flexibility and stability to polymer backbones . As a specialized reagent, this compound provides a critical intermediate for constructing complex molecular architectures in fields including polymer chemistry, materials development, and catalytic research. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

10325-26-5

Molecular Formula

C8H16OSi

Molecular Weight

156.3 g/mol

IUPAC Name

1,1-dimethylsilepan-4-one

InChI

InChI=1S/C8H16OSi/c1-10(2)6-3-4-8(9)5-7-10/h3-7H2,1-2H3

InChI Key

BBDSTPXFTIJXPJ-UHFFFAOYSA-N

SMILES

C[Si]1(CCCC(=O)CC1)C

Canonical SMILES

C[Si]1(CCCC(=O)CC1)C

Synonyms

1,1-Dimethylsilacycloheptan-4-one

Origin of Product

United States

Advanced Synthetic Methodologies for 1,1 Dimethylsilepan 4 One and Analogous Silepanone Structures

Contemporary Strategies for the Stereocontrolled Construction of Seven-Membered Silacyclic Ketone Ring Systems

The stereocontrolled synthesis of seven-membered silacyclic ketones requires sophisticated and efficient methodologies. Modern organic synthesis offers several powerful tools for the construction of these challenging ring systems.

Utility of Ring-Closing Metathesis (RCM) in Silepanone Ring Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide range of unsaturated cyclic compounds, including those with ring sizes of 5 to 30 atoms. researchgate.netwikipedia.orgorganic-chemistry.org This reaction, often catalyzed by ruthenium-based complexes such as Grubbs catalysts, has demonstrated considerable functional group tolerance, making it suitable for the synthesis of complex molecules. wikipedia.orgwikipedia.orgorganic-chemistry.org The application of RCM to the formation of silicon-containing heterocycles has been successfully demonstrated, paving the way for the synthesis of silepanone structures. wikipedia.orgnih.gov

The synthesis of seven-membered rings, in particular, is a common application of RCM. wikipedia.org The general strategy involves the intramolecular metathesis of a diene precursor containing a silicon atom within the tether. For the synthesis of a 1,1-dimethylsilepan-4-one precursor, a suitable acyclic diene would possess a dimethylsilyl group and appropriately positioned terminal alkenes to facilitate the formation of the seven-membered ring upon cyclization. The choice of catalyst, solvent, and reaction concentration is crucial to favor the desired intramolecular cyclization over competing intermolecular oligomerization. umicore.com Second-generation Grubbs catalysts are often preferred due to their higher activity and broader functional group compatibility. organic-chemistry.orgorganic-chemistry.orgnih.gov

A key advantage of RCM is the potential for stereocontrol. Chiral molybdenum alkylidene catalysts have been utilized in asymmetric RCM to produce enantioenriched six-, seven-, and eight-membered nitrogen and oxygen heterocycles. nih.gov This suggests the feasibility of developing stereoselective RCM strategies for the synthesis of chiral silepanones by employing chiral catalysts or by designing chiral diene precursors.

Table 1: Selected Grubbs Catalysts for Ring-Closing Metathesis

Catalyst GenerationKey FeaturesCommon Applications
First-GenerationGood activity for terminal alkenes.General RCM of simple dienes.
Second-GenerationHigher activity and stability, broader functional group tolerance. organic-chemistry.orgorganic-chemistry.orgnih.govRCM of more complex and sterically hindered dienes. nih.gov
Hoveyda-Grubbs CatalystsRecoverable catalyst, good for electron-deficient systems.RCM where catalyst removal is a concern.
Fast-Initiating CatalystsVery high initiation rates. wikipedia.orgRing-opening metathesis polymerization (ROMP). wikipedia.org

Radical-Mediated Ring Expansion Reactions for the Preparation of Medium-Sized Cyclic Ketones

Radical-mediated ring expansion reactions offer an alternative approach to the synthesis of medium-sized cyclic ketones from smaller, more readily available precursors. These reactions typically involve the generation of a radical species which then undergoes a cyclization followed by fragmentation to afford the ring-expanded product. While the direct application of this methodology to the synthesis of silepanones is not extensively documented, the principles established for carbocyclic systems provide a strong foundation for its potential use.

One-carbon ring expansion of cycloalkanones to their corresponding conjugated cycloalkenones has been achieved through various methods, some of which involve radical intermediates. researchgate.net A general strategy for the one-carbon ring expansion of a silacyclohexanone to a silepanone would involve the formation of a radical at a position alpha to the carbonyl group, followed by a rearrangement that incorporates an external one-carbon unit.

Titanocene(III)-catalyzed radical cyclizations have proven to be a powerful tool for the synthesis of complex cyclic molecules, including those with seven-membered rings. researchgate.netnih.govnih.govdicp.ac.cnsemanticscholar.org These reactions proceed under mild conditions and exhibit good functional group tolerance. nih.gov The mechanism involves the generation of a radical intermediate from an epoxide or other suitable precursor by a titanocene(III) species. This radical can then undergo intramolecular cyclization. While typically used for cyclization rather than ring expansion, the principles of titanocene-catalyzed radical generation could be adapted to initiate a ring expansion cascade in a suitably designed silacyclic precursor.

A potential pathway could involve the radical-mediated cleavage of a C-C bond within an unstrained cycloketone, which has been demonstrated for cyclohexanones and cyclopentanones. nih.gov By designing a silacyclohexanone with an appropriate side chain capable of generating an aryl radical, it may be possible to induce a C-C bond cleavage and subsequent rearrangement to form a seven-membered silepanone ring.

Development and Application of Sila-Friedel-Crafts Reactions in Silacycle Assembly

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, and its silicon-analogue, the Sila-Friedel-Crafts reaction, has emerged as a powerful method for the formation of carbon-silicon bonds and the construction of silacycles. kyushu-u.ac.jpbeilstein-journals.org This reaction typically involves the intramolecular cyclization of a hydrosilane onto an aromatic ring, catalyzed by a Lewis acid or a transition metal.

A significant advancement in this area is the development of borane-catalyzed double Sila-Friedel-Crafts reactions. kyushu-u.ac.jpbeilstein-journals.org This methodology has been successfully employed for the synthesis of six-membered silacycles, such as phenoxasilins and phenothiasilins, from diaryl ethers or thioethers and dihydrosilanes. beilstein-journals.org The reaction proceeds in good to excellent yields and demonstrates tolerance to various functional groups. beilstein-journals.org While the reported examples focus on six-membered rings, the underlying principle of intramolecular C-H silylation suggests that this strategy could be adapted for the synthesis of seven-membered silepanones by using precursors with longer tethers connecting the aromatic ring and the hydrosilane moiety.

The choice of catalyst is critical for the success of the Sila-Friedel-Crafts reaction. Lewis acids such as TMSOTf have been used to catalyze the intramolecular cyclization of α-hydroxy-α-alkenylsilanes possessing a benzene ring to form enantio-enriched tetrahydronaphthalenes. rsc.org Silylium-ion-initiated intramolecular Friedel-Crafts-type cyclizations have also been reported. researchgate.netsemanticscholar.org These methods highlight the potential for achieving stereocontrol in Sila-Friedel-Crafts reactions, which is a key consideration for the synthesis of complex silepanone analogues.

Table 2: Catalysts for Sila-Friedel-Crafts Reactions

CatalystSubstrate TypeProduct TypeReference
B(C6F5)3Amino-substituted biphenyls and dihydrosilanesSilafluorenes kyushu-u.ac.jp
B(C6F5)3Amino group-containing diaryl ethers and dihydrosilanesPhenoxasilins beilstein-journals.org
TMSOTfα-hydroxy-α-alkenylsilanes with a benzene ringEnantio-enriched tetrahydronaphthalenes rsc.org
Trityl CationBenzyl-substituted vinylcyclopropanes and hydrosilanesSilicon-containing 6/6/5-fused ring systems semanticscholar.org

Transition Metal-Catalyzed Approaches for Carbon-Silicon Bond Formation in Organosilicon Synthesis

Transition metal catalysis offers a broad and powerful platform for the formation of carbon-silicon bonds, a fundamental transformation in the synthesis of organosilicon compounds, including silepanones. Various transition metals, most notably palladium and rhodium, have been employed to catalyze cyclization reactions that lead to the formation of silacycles of different ring sizes.

Palladium-catalyzed reactions have been extensively studied for the synthesis of silacycles. For instance, the palladium-catalyzed intermolecular silicon-based C(sp²)–C(sp³) cross-coupling of 2-iodophenols and silacyclobutanes provides access to seven-membered sila-tetrahydrobenzo[b]oxepines. nih.gov Palladium-catalyzed carbonylation reactions are another versatile tool for constructing cyclic ketones. nih.govpurdue.edusemanticscholar.orgresearchgate.net A plausible strategy for silepanone synthesis could involve a palladium-catalyzed carbonylative cyclization of a precursor containing both a silicon tether and appropriate functional groups for the carbonylation and cyclization steps. The substrate scope of palladium-catalyzed cyclizations can be broad, allowing for the incorporation of various functional groups. researchgate.net

Rhodium catalysts have shown remarkable utility in cycloaddition reactions for the construction of seven-membered rings. Rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes and allenes or alkynes are powerful methods for synthesizing seven-membered carbocycles. nih.govpku.edu.cn Furthermore, rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes and carbon monoxide have been developed for the synthesis of eight-membered rings. semanticscholar.orgpku.edu.cnnih.gov Adapting these cycloaddition strategies to silicon-containing substrates could provide a direct and efficient route to the silepanone core. For example, a rhodium-catalyzed [5+2] cycloaddition of a silyl-substituted vinylcyclopropane with an alkyne could potentially construct the seven-membered silacyclic ketone skeleton.

Alternative Annulation and Cyclization Protocols for the Synthesis of Silepanone Cores

Beyond the more established methods, a variety of alternative annulation and cyclization protocols hold promise for the synthesis of the silepanone core. These methods often rely on different modes of activation and bond formation, providing complementary strategies for accessing these seven-membered silacycles.

Lewis acid-catalyzed formal cycloadditions represent one such alternative. For instance, the formal [3+2] cycloaddition of silyl (B83357) enol ethers and bicyclo[1.1.0]butanes, and a [4+3] variant with silyl dienol ethers, have been developed. nih.gov While these examples lead to smaller ring systems, the principle of Lewis acid-catalyzed cycloaddition could potentially be extended to the construction of seven-membered rings with appropriate precursors. The choice of Lewis acid can be crucial in directing the reaction pathway, as demonstrated in silyl-Prins cyclizations where switching from TMSOTf to BiCl₃ alters the outcome of the reaction. nih.govresearchgate.net

Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids has been used to synthesize six-membered oxazinanones. frontiersin.org This type of acid-catalyzed cyclization of a suitably designed acyclic precursor containing a silicon atom could be a viable route to silepanones. The key would be the design of a precursor that favors the desired 7-endo or 7-exo cyclization pathway.

Rational Design of Precursors and Assessment of Functional Group Tolerance in Silepanone Synthesis

The success of any synthetic strategy for constructing silepanones hinges on the rational design of the starting precursors and a thorough understanding of the functional group tolerance of the key cyclization reactions.

For Ring-Closing Metathesis (RCM), the precursor must be a diene with the silicon atom incorporated into the tether connecting the two terminal alkenes. The length and conformational flexibility of this tether are critical for efficient cyclization to a seven-membered ring. The substitution pattern on the double bonds can also influence the reactivity and the stereoselectivity of the reaction. The high functional group tolerance of modern Grubbs catalysts allows for the presence of various functional groups, such as esters and ketones, in the precursor, which can be advantageous for subsequent transformations. wikipedia.orgnih.gov

In the context of Sila-Friedel-Crafts reactions, the precursor design involves an aromatic ring connected to a hydrosilane moiety by a linker of appropriate length to facilitate intramolecular cyclization. The electronic nature of the aromatic ring can significantly impact the reaction efficiency, with electron-rich arenes generally being more reactive. Borane-catalyzed Sila-Friedel-Crafts reactions have shown tolerance to functional groups such as amines and ethers on the aromatic ring. kyushu-u.ac.jpbeilstein-journals.org However, strongly deactivating groups may hinder the reaction.

For transition metal-catalyzed approaches, the precursor design will depend on the specific reaction. For palladium-catalyzed cross-coupling reactions, precursors would typically contain a silicon-based nucleophile and an electrophilic partner connected by a suitable tether. For rhodium-catalyzed cycloadditions, the design of silicon-containing vinylcyclopropanes or ene-vinylcyclopropanes would be necessary. The functional group tolerance of these reactions is generally good, but can be influenced by the specific catalyst and ligands used. For example, palladium-catalyzed carbonylations are compatible with a wide range of functional groups, but the presence of strongly coordinating groups might interfere with the catalyst. purdue.edu

Table 3: Functional Group Tolerance in Selected Silepanone Synthetic Methodologies

MethodologyTolerated Functional GroupsPotentially Incompatible Groups
Ring-Closing Metathesis (RCM)Esters, Ketones, Ethers, Amines wikipedia.orgHighly coordinating groups (e.g., thiols) may inhibit the catalyst.
Borane-Catalyzed Sila-Friedel-CraftsAmines, Ethers, Halogens beilstein-journals.orgStrongly electron-withdrawing groups on the aromatic ring.
Palladium-Catalyzed CarbonylationWide range of functional groups purdue.eduGroups that can undergo oxidative addition to palladium.
Rhodium-Catalyzed [5+2] CycloadditionEsters, EthersSubstrates prone to beta-hydride elimination.

Exploration of Asymmetric Synthesis Techniques for the Generation of Chiral Silepanone Derivatives

The introduction of chirality into the silepanone scaffold opens up new avenues for applications in medicinal chemistry and materials science. Asymmetric synthesis techniques aim to produce enantiomerically enriched chiral molecules, and several strategies can be conceptualized for the synthesis of chiral derivatives of this compound. These approaches can be broadly categorized into catalyst-controlled and substrate-controlled methods.

In a catalyst-controlled approach, a chiral catalyst is employed to induce enantioselectivity in a key bond-forming step. For instance, in the context of an intramolecular hydrosilylation reaction to form the silepane ring, the use of a transition metal complex bearing a chiral ligand could direct the cyclization to favor one enantiomer over the other. acs.org A variety of chiral phosphine, diamine, and other ligand classes have been successfully utilized in asymmetric hydrosilylation reactions of other substrates, and this approach could be extended to the synthesis of chiral silepanones.

Another powerful catalyst-controlled method is organocatalysis. Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, have emerged as versatile tools for a wide range of asymmetric transformations. nih.gov One could envision an asymmetric Michael addition to a suitable acyclic precursor, catalyzed by a chiral organocatalyst, to set a stereocenter that would then be carried through to the final cyclized product. This strategy would allow for the creation of silepanones with chirality at carbon atoms within the ring.

Substrate-controlled methods, on the other hand, rely on the presence of a chiral auxiliary or a pre-existing stereocenter in the starting material to direct the stereochemical outcome of subsequent reactions. A chiral auxiliary could be temporarily incorporated into the precursor molecule, and after the desired stereoselective transformation, it would be removed. For example, a chiral alcohol could be used to form a chiral silyl ether, which could then influence the facial selectivity of a subsequent cyclization reaction.

The asymmetric synthesis of cyclic silanes has been an area of growing interest. researchgate.net Methodologies developed for the synthesis of other chiral cyclic silanes, such as enantioselective desymmetrization of prochiral silanes, could potentially be adapted for the synthesis of chiral silepanones. acs.org This might involve the use of a chiral reagent or catalyst to selectively react with one of two enantiotopic groups on a prochiral silepanone precursor.

The development of efficient and highly stereoselective methods for the synthesis of chiral silepanone derivatives is a crucial step towards exploring their potential as chiral building blocks, ligands for asymmetric catalysis, or as biologically active molecules.

Investigative Studies into the Reactivity and Mechanistic Pathways of 1,1 Dimethylsilepan 4 One Transformations

Catalytic Processes and Their Application to 1,1-dimethylsilepan-4-one Conversions:There are no published studies on the use of catalysts to effect transformations of this compound.

Due to the lack of foundational research on this compound, the creation of an article with detailed research findings and data tables, as requested, is not feasible. Further investigation into the synthesis and basic characterization of this compound would be required before its reactivity and mechanistic pathways can be explored and documented.

Advanced Spectroscopic Characterization Techniques for 1,1 Dimethylsilepan 4 One Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Silepanone Structural Assignments

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1,1-dimethylsilepan-4-one. Through a combination of one-dimensional (¹H, ¹³C, ²⁹Si) and two-dimensional experiments, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the chemically non-equivalent protons in the molecule. The dimethylsilyl group gives rise to a characteristic intense singlet in the upfield region, while the methylene (B1212753) protons of the seven-membered ring appear as multiplets at higher chemical shifts.

The protons on the carbons alpha to the carbonyl group (at C3 and C5) are deshielded due to the electron-withdrawing nature of the carbonyl and are expected to resonate around 2.3-2.6 ppm. The protons on the carbons adjacent to the silicon atom (at C2 and C7) are expected to appear at approximately 0.8-1.0 ppm. The remaining ring protons at the C6 position would likely resonate in the range of 1.6-1.8 ppm. The two methyl groups attached to the silicon atom are magnetically equivalent and will produce a sharp singlet at a highly shielded chemical shift, typically around 0.1 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Si-(CH ₃)₂ ~ 0.1 Singlet (s) 6H
H-2, H-7 ~ 0.8 - 1.0 Triplet (t) 4H
H-3, H-5 ~ 2.3 - 2.6 Triplet (t) 4H

Note: Predicted data is based on established chemical shift principles for analogous structures.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to the symmetry of this compound, six distinct carbon signals are anticipated. The most downfield signal corresponds to the carbonyl carbon of the ketone functional group. The aliphatic ring carbons and the methyl carbons attached to the silicon appear at progressively more upfield chemical shifts.

The carbonyl carbon (C4) is expected to have a chemical shift greater than 200 ppm, which is characteristic for ketones. The alpha-carbons (C3 and C5) would appear in the 40-50 ppm range, while the carbon adjacent to the silicon atom (C2 and C7) is predicted to be around 10-15 ppm. The C6 carbon is expected in the typical alkane region, around 25-30 ppm. The carbons of the two silicon-bound methyl groups are highly shielded and are expected to resonate near 0 ppm, possibly at a slightly negative chemical shift.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Si-(C H₃)₂ ~ -2 to 2
C-2, C-7 ~ 10 - 15
C-3, C-5 ~ 40 - 50
C-4 (C=O) ~ 205 - 215

Note: Predicted data is based on established chemical shift principles for analogous structures.

²⁹Si NMR spectroscopy is a specialized technique used to directly probe the silicon atom's chemical environment. huji.ac.il For this compound, the spectrum would show a single resonance, confirming the presence of only one silicon atom. The chemical shift provides information about the substitution pattern on the silicon. For a tetra-alkyl substituted silicon atom within a cyclic system, the chemical shift is expected to be in the range of +5 to +20 ppm relative to the standard tetramethylsilane (B1202638) (TMS). pascal-man.com This downfield shift compared to linear silanes can be influenced by ring strain and conformation. pascal-man.com Under proton-decoupled conditions, this signal would appear as a sharp singlet.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be observed between the protons on adjacent carbons in the ring, such as between H-2/H-3, H-5/H-6, and H-6/H-7. This would confirm the connectivity of the carbon backbone of the silepane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, connecting the ~2.4 ppm proton signal to the ~45 ppm carbon signal (C3/C5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular puzzle. Key expected correlations would include:

From the Si-CH ₃ protons (~0.1 ppm) to the adjacent ring carbons C-2 and C-7 (~12 ppm).

From the alpha-protons H-3 and H-5 (~2.4 ppm) to the carbonyl carbon C-4 (~210 ppm).

From the H-2 and H-7 protons (~0.9 ppm) to the silicon-bound methyl carbons (~0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data can provide valuable insights into the three-dimensional structure and preferred conformation of the flexible seven-membered silepanone ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of the Carbonyl and Silane Linkages

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The IR spectrum of this compound would be dominated by a strong absorption band for the ketone carbonyl group and characteristic bands for the organosilicon moieties.

The most diagnostic absorption would be the C=O stretching vibration, which for a seven-membered cyclic ketone is expected in the region of 1705–1725 cm⁻¹. libretexts.orgudel.edu The Si-CH₃ groups give rise to a strong and sharp symmetric deformation band at approximately 1260 cm⁻¹ and Si-C rocking vibrations between 800-865 cm⁻¹. gelest.com Standard aliphatic C-H stretching vibrations from the methylene and methyl groups would be observed in the 2850–3000 cm⁻¹ region. gelest.com

Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H Stretch (sp³) ~ 2850 - 3000 Medium-Strong
C=O Stretch (Ketone) ~ 1705 - 1725 Strong
Si-CH₃ Symmetric Deformation ~ 1260 Strong, Sharp

Note: Predicted data is based on established group frequency correlations.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This molecular ion can then undergo fragmentation into smaller, charged pieces, creating a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound (C₈H₁₆OSi), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The primary fragmentation pathways for cyclic ketones involve alpha-cleavage, which is the breaking of the bond between the carbonyl carbon and an adjacent carbon. whitman.edumiamioh.edu Another highly favorable fragmentation for organosilicon compounds is the loss of a methyl radical from the silicon atom to form a stable (M-15)⁺ ion. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
156 [C₈H₁₆OSi]⁺˙ Molecular Ion (M⁺˙)
141 [C₇H₁₃OSi]⁺ Loss of a methyl radical (•CH₃) from Si (M-15)
114 [C₅H₁₀OSi]⁺˙ Alpha-cleavage with loss of ethylene (B1197577) (C₂H₄)
86 [C₄H₁₀Si]⁺˙ Cleavage with loss of butenone (C₄H₆O)
71 [C₃H₇Si]⁺ Further fragmentation

Note: Predicted data is based on established fragmentation patterns for cyclic ketones and organosilanes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Chromophore Analysis

A thorough search for UV-Vis spectroscopic data for this compound yielded no specific absorption maxima (λmax) or studies on its electronic transitions. In theory, the presence of the carbonyl group (C=O) would be expected to give rise to a weak n→π* transition in the UV region. The silicon atom's influence on the chromophoric properties of the ketone, and any potential charge transfer bands, remains uninvestigated in the available literature. Without experimental spectra, a data table of electronic transitions and molar absorptivity cannot be compiled.

Implementation of Complementary Spectroscopic Techniques (e.g., Raman Spectroscopy, X-ray Crystallography for Solid-State Conformation)

Similarly, no published Raman spectra or X-ray crystallographic data for this compound were found. Raman spectroscopy would be a valuable complementary technique to infrared spectroscopy for identifying vibrational modes, particularly for the Si-C and C-C bonds within the silepane ring. However, no Raman shifts for this compound have been reported.

Chemometric and Multivariate Statistical Analysis of Comprehensive Spectroscopic Datasets

The application of chemometric and multivariate statistical analysis, such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression, relies on the availability of comprehensive spectroscopic datasets. As no such datasets for this compound have been published, any discussion of these advanced analytical techniques in the context of this specific compound would be purely speculative. There are no research findings to report on the use of chemometrics to analyze spectroscopic data for this molecule.

Theoretical and Computational Chemistry Approaches to 1,1 Dimethylsilepan 4 One Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding in 1,1-dimethylsilepan-4-one. These methods offer a detailed picture of the molecule's geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to determine its most stable three-dimensional structure, or ground state geometry. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

DFT also provides valuable information about the molecule's energetics, including its total electronic energy and the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Ground State Geometrical Parameters and Energetics of this compound from DFT Calculations.
ParameterPredicted Value
Si-C(CH3) Bond Length~1.88 Å
Si-C(ring) Bond Length~1.90 Å
C=O Bond Length~1.22 Å
C-Si-C Bond Angle~109.5°
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV

For even higher accuracy in electronic structure determination, ab initio methods such as Hartree-Fock (HF) and Coupled-Cluster (CC) theory are employed. The Hartree-Fock method provides a foundational approximation by treating electron-electron repulsion in an average way. wikipedia.orginsilicosci.com While computationally less demanding than more advanced methods, it serves as a starting point for more sophisticated calculations.

Coupled-Cluster theory, particularly methods like CCSD(T) which include single, double, and perturbative triple excitations, offers a much more accurate description of electron correlation. wikipedia.org These methods are considered the "gold standard" in quantum chemistry for small to medium-sized molecules and can provide highly reliable predictions of energies and molecular properties, albeit at a significantly higher computational cost.

The seven-membered silepanone ring is flexible and can adopt several different conformations. A detailed conformational analysis is crucial to identify the most stable conformers and the energy barriers between them. nih.govresearchgate.net Computational methods can systematically explore the potential energy surface of this compound to locate various chair, boat, and twist-boat conformations. researchgate.netpressbooks.pubyoutube.com

Molecular Dynamics (MD) Simulations for Probing Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, vibrational motions, and intermolecular interactions of this compound in various environments, such as in a solvent or in the solid state. These simulations provide insights into how the molecule behaves at a given temperature and pressure, revealing the flexibility of the silepanone ring and how it interacts with neighboring molecules.

Computational Prediction and Validation of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima)

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide valuable information that complements experimental spectroscopic studies.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ²⁹Si NMR chemical shifts is a common application of quantum chemical calculations. nih.govillinois.eduliverpool.ac.ukresearchgate.net By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to predict the chemical shifts with reasonable accuracy. These predictions can aid in the assignment of experimental spectra and provide confidence in the determined structure.

Table 2: Predicted NMR Chemical Shifts for this compound.
NucleusPredicted Chemical Shift (ppm)
¹H (Si-CH₃)0.1 - 0.3
¹H (ring CH₂)1.5 - 2.5
¹³C (Si-CH₃)-2 - 2
¹³C (ring CH₂)20 - 45
¹³C (C=O)205 - 215
²⁹Si5 - 15

IR Vibrational Frequencies: The simulation of infrared (IR) spectra is another important application of computational chemistry. gelest.comutwente.nlnih.govaip.org By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra are invaluable for identifying the characteristic vibrational modes of the molecule, such as the C=O stretching frequency of the ketone group and the various Si-C bond vibrations.

Table 3: Predicted Key IR Vibrational Frequencies for this compound.
Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch1700 - 1720
CH₂ Scissoring1450 - 1470
Si-CH₃ Rocking750 - 850
Si-C(ring) Stretch650 - 750

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule and thus its UV-Vis absorption spectrum. For this compound, these calculations can identify the wavelengths at which the molecule absorbs light and the nature of the electronic excitations involved.

Elucidation of Reaction Mechanisms and Transition State Structures via Computational Chemistry

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For this compound, theoretical calculations can be used to explore potential reaction pathways, such as nucleophilic addition to the carbonyl group or reactions involving the silicon atom. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures, which are the high-energy intermediates that connect reactants and products. acs.orgnih.gov

The calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur, provides crucial information about the reaction kinetics. These computational studies can help to rationalize experimental observations and predict the outcome of new reactions.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) and Molecular Modeling for Silepanone Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, coupled with molecular modeling, represent powerful computational tools for the rational design and optimization of novel compounds. However, a thorough review of the scientific literature reveals a significant gap in the application of these methodologies specifically to this compound and its derivatives. While computational studies are prevalent for a wide array of organic and organometallic compounds, dedicated research on the silepanone framework is not publicly available.

In the absence of direct research, the principles of QSAR, QSPR, and molecular modeling can be hypothetically extended to the this compound system. Such studies would be invaluable in predicting the biological activities and physicochemical properties of novel silepanone derivatives, thereby guiding synthetic efforts toward compounds with desired characteristics.

A hypothetical QSAR study on a series of this compound derivatives would involve the generation of a dataset of molecules with varying structural modifications and their corresponding measured biological activities. Molecular descriptors, which are numerical representations of molecular structure, would then be calculated for each derivative. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others.

For instance, constitutional descriptors would include molecular weight and atom counts. Topological descriptors, such as connectivity indices, would describe the atom-atom connectivity within the molecule. Geometrical descriptors would provide information about the three-dimensional arrangement of the atoms. Quantum-chemical descriptors, derived from computational chemistry calculations, could include parameters like orbital energies (HOMO and LUMO), partial atomic charges, and dipole moments.

Once the descriptors are calculated, a mathematical model would be developed to correlate these descriptors with the observed biological activity. This is typically achieved using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as artificial neural networks (ANN) and support vector machines (SVM). The resulting QSAR equation would allow for the prediction of the activity of new, unsynthesized silepanone derivatives.

Similarly, a QSPR study would aim to predict the physicochemical properties of silepanone derivatives, such as boiling point, solubility, or lipophilicity (logP). These properties are crucial for understanding the pharmacokinetic profile of potential drug candidates.

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, would provide deeper insights into the interactions between silepanone derivatives and biological targets at the atomic level. For example, if a particular enzyme is identified as a target, molecular docking could be used to predict the binding mode and affinity of different silepanone derivatives to the active site of the enzyme. MD simulations could then be employed to study the stability of the ligand-protein complex and to understand the dynamic nature of the interactions.

While no specific research has been published on the QSAR, QSPR, or molecular modeling of this compound derivatives, the foundational principles of these computational methods provide a clear roadmap for future investigations into this class of compounds. Such studies would be instrumental in unlocking the full potential of silepanones in various applications, including medicinal chemistry and materials science.

Advanced Applications and Emerging Research Directions in Silepanone Chemistry

Role of Silepanones as Versatile Synthetic Intermediates in Complex Molecule Synthesis

Silepanones, including 1,1-dimethylsilepan-4-one, are gaining recognition as versatile building blocks in the synthesis of complex organic molecules. Their cyclic structure, which incorporates a silicon atom, offers unique reactivity that can be exploited to construct intricate molecular architectures, including those found in natural products. The silicon atom can influence the stereochemistry of reactions at adjacent centers and can be readily transformed into other functional groups, providing a powerful tool for synthetic chemists.

The modularity inherent in many natural products, which are often biosynthesized through the iterative coupling of smaller units, suggests that a building-block-based approach to laboratory synthesis can be highly effective. nih.gov Silepanones fit well into this paradigm, serving as bifunctional building blocks that can be strategically incorporated into a synthetic sequence. nih.gov For instance, the ketone functionality can be used for standard carbonyl chemistry, while the silicon atom can participate in a variety of transformations unique to organosilicon compounds. This dual reactivity allows for the construction of complex frameworks that would be challenging to access through traditional synthetic methods. The synthesis of structurally diverse silacycles is crucial for the development of new silicon-containing molecules with potential applications in various fields. chinesechemsoc.org

Synthetic StrategyDescriptionPotential Application
Ring-Opening ReactionsCleavage of the silepanone ring to generate linear silicon-containing intermediates with defined stereochemistry.Synthesis of acyclic polyols and other functionalized chains.
Stereoselective ReductionsReduction of the ketone to an alcohol, with the silicon atom directing the stereochemical outcome.Construction of chiral centers in natural product synthesis.
Functional Group InterconversionTransformation of the silicon-carbon bonds into other functionalities, such as hydroxyl groups.Late-stage functionalization of complex molecules.

The application of cyclic silicon compounds as intermediates has been demonstrated in the synthesis of various natural products, where the silicon-containing ring system is used to control the stereochemistry of key bond-forming reactions. researchgate.net This approach highlights the potential of silepanones to serve as chiral synthons for the enantioselective synthesis of biologically active molecules.

Exploration of Silepanones as Unique Ligands in Organometallic Catalysis

The development of novel ligands is a cornerstone of advancement in organometallic catalysis. Silepanones represent an unexplored class of ligands that could offer unique electronic and steric properties to a metal center. The presence of both a ketone oxygen and a silicon atom within the seven-membered ring provides multiple potential coordination sites. The silicon atom, in particular, can exhibit strong trans influence and participate in metal-ligand cooperativity, which can lead to enhanced catalytic activity and selectivity. researchgate.net

Silicon-based pincer ligands have been shown to be effective in the activation of small molecules like dinitrogen, carbon dioxide, and dihydrogen. researchgate.net While silepanones are not pincer ligands in the traditional sense, their cyclic structure could be modified to incorporate additional donor atoms, creating a chelating ligand with a unique geometry. The steric bulk of the 1,1-dimethylsilyl group and the conformational flexibility of the seven-membered ring could be tuned to create a specific coordination environment around a metal catalyst.

Recent progress in the use of silylenes (divalent silicon(II) compounds) as ligands in transition metal complexes has demonstrated their strong σ-donor characteristics and their ability to stabilize low-valent metal centers. rsc.org While silepanones are Si(IV) compounds, their chemistry could potentially be leveraged to access novel silicon-based ligands for a variety of catalytic transformations, including hydrosilylation, hydroboration, and hydrogenation. rsc.org The development of catalytic metallodrugs, which can perform catalytic transformations inside cells, is an emerging area where novel ligands are highly sought after. nih.govresearchgate.net

Potential Ligand TypeMetal CenterPotential Catalytic Application
Monodentate O-donorTransition Metals (e.g., Pd, Ru, Rh)Cross-coupling reactions, hydrogenation.
Bidentate Si, O-chelateEarly or Late Transition MetalsSmall molecule activation, polymerization.
Modified Silepanone ScaffoldsVarious Metal CentersAsymmetric catalysis.

Development of Silepanone-Derived Precursors for Advanced Silicon-Based Materials Science

Organosilicon polymers are a class of materials with exceptional thermal, mechanical, and chemical properties. openpr.com Cyclic silicon compounds, such as cyclosiloxanes and cyclosilanes, are important monomers for the synthesis of these polymers through ring-opening polymerization (ROP). researchgate.netgelest.comgelest.com Silepanones, as functionalized cyclic silanes, could serve as novel monomers for the synthesis of advanced silicon-based materials with tailored properties.

The presence of the ketone functionality in the silepanone ring offers a handle for further modification of the resulting polymer. For example, the ketone could be converted to other functional groups post-polymerization, or it could be used to introduce cross-linking sites. This would allow for the creation of a wide range of materials, from flexible elastomers to rigid resins, with applications in electronics, coatings, and healthcare. openpr.comgrandviewresearch.com

The pyrolysis of organosilicon polymers can lead to the formation of ceramic materials with high thermal stability and chemical resistance. nih.gov Silepanone-derived polymers could be designed as precursors for silicon oxycarbide (SiOC) or silicon carbonitride (SiCN) ceramics with controlled microstructures and properties. The ability to precisely control the molecular structure of the precursor polymer is key to obtaining ceramics with desired characteristics. nih.gov

Polymer TypeSynthesis MethodPotential Application
PolysiloxanesRing-Opening PolymerizationHigh-performance elastomers, sealants, and coatings. grandviewresearch.com
Carbosilane PolymersHydrosilylation PolymerizationPrecursors for silicon carbide ceramics. lp.edu.ua
Functionalized SiliconesPost-Polymerization ModificationSmart materials, biocompatible polymers. cfsilicones.com

Design Principles for Bioactive Silepanone Analogues through Rational Molecular Engineering

The "carbon/silicon switch" is a powerful strategy in medicinal chemistry where a carbon atom in a known drug molecule is replaced by a silicon atom. researchgate.netresearchgate.net This "sila-substitution" can lead to significant changes in the physicochemical and biological properties of the molecule, often resulting in improved potency, selectivity, and pharmacokinetic profiles. researchgate.netresearchgate.net Silepanones can be viewed as sila-analogues of cycloheptanones, a structural motif present in some biologically active compounds.

The design of bioactive silepanone analogues would involve a rational approach based on structure-activity relationships (SAR). researchgate.netub.edunih.govnih.gov By systematically modifying the silepanone scaffold, for instance, by introducing substituents at different positions or by altering the groups on the silicon atom, it is possible to optimize the biological activity of the resulting compounds. Computational modeling can be used to predict how these changes will affect the binding of the molecule to its target protein. mdpi.com

PropertyEffect of Carbon/Silicon SwitchImplication for Drug Design
Bond LengthSi-C > C-CAltered molecular shape and binding geometry. enamine.net
ElectronegativitySi < CChanges in bond polarity and hydrogen bonding capacity. researchgate.net
LipophilicitySila-compounds are generally more lipophilic.Improved membrane permeability and altered ADME profile. rsc.org
MetabolismSi-C bonds can be more stable to metabolic degradation.Increased metabolic stability and longer half-life.

Identification of Future Research Challenges and Unexplored Opportunities in Silepanone Chemistry

The field of silepanone chemistry is still in its infancy, and there are numerous challenges and opportunities for future research. One of the primary challenges is the development of efficient and stereoselective synthetic routes to a wide variety of substituted silepanones. This will be crucial for exploring their full potential as synthetic intermediates, ligands, and precursors for materials and bioactive molecules. chinesechemsoc.orgoup.com

A significant unexplored opportunity lies in the investigation of the reactivity of the silepanone ring system. The interplay between the ketone functionality and the silicon atom could lead to novel and unexpected chemical transformations. For example, the silicon atom could influence the enolization of the ketone or participate in transannular reactions.

The development of silepanone-based catalysts is another exciting avenue for future research. By incorporating silepanone-derived ligands into metal complexes, it may be possible to create catalysts with unique reactivity and selectivity for a wide range of organic transformations. researchgate.netmdpi.comalfachemic.com Furthermore, the exploration of silepanones as monomers for the synthesis of novel organosilicon polymers with advanced properties holds great promise for materials science. openpr.comgrandviewresearch.comcfsilicones.com

In the realm of medicinal chemistry, the systematic application of the carbon/silicon switch strategy to known bioactive cycloheptanones could lead to the discovery of new drug candidates with improved therapeutic properties. researchgate.netresearchgate.netenamine.net The synthesis and biological evaluation of a diverse library of silepanone analogues will be essential for establishing clear structure-activity relationships and for identifying promising lead compounds. mdpi.comnih.gov

Future research in organosilicon chemistry is trending towards sustainable and green chemistry. cfsilicones.comresearchgate.net Developing environmentally benign methods for the synthesis and application of silepanones will be an important consideration. Furthermore, the potential of silepanones in the development of biocompatible materials for medical applications is an area that warrants further investigation. cfsilicones.com

Research AreaKey ChallengesUnexplored Opportunities
SynthesisStereoselective synthesis of substituted silepanones.Development of novel synthetic methodologies.
ReactivityUnderstanding the influence of silicon on the ketone's reactivity.Discovery of new and unexpected chemical transformations.
CatalysisDesign and synthesis of effective silepanone-based ligands.Creation of novel catalysts for challenging reactions. nih.govnih.gov
Materials ScienceControl over polymerization and material properties.Development of advanced polymers and ceramics. nih.govnih.gov
Medicinal ChemistryEstablishing clear structure-activity relationships.Discovery of new bioactive compounds with improved properties. researchgate.netrsc.org

Conclusion and Future Outlook on 1,1 Dimethylsilepan 4 One Research

Prognostications for Novel Discoveries and Uncharted Research Avenues

Should research into 1,1-dimethylsilepan-4-one be initiated, potential avenues of exploration could include:

Novel Synthetic Routes: The development of an efficient and scalable synthesis for this seven-membered silicon-containing heterocyclic ketone would be a primary research objective.

Structural and Spectroscopic Analysis: Detailed characterization using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry would be essential to understand its molecular structure and properties.

Reactivity Studies: Investigation into the reactivity of the ketone functionality and the silepane ring could unveil novel chemical transformations and applications in organic synthesis.

Computational Modeling: Theoretical studies could predict its conformational preferences, electronic properties, and potential as a ligand or catalyst.

Broader Academic and Industrial Implications of Continued Silepanone Research within Organosilicon Chemistry

While there is no current research on this compound, continued investigation into the broader class of silepanones could have significant implications:

Academic Implications: The study of medium-sized silicon-containing rings like silepanes can provide fundamental insights into ring strain, transannular interactions, and the influence of the silicon heteroatom on chemical and physical properties. This could lead to a deeper understanding of structure-property relationships in organosilicon chemistry.

Industrial Implications: Depending on the properties discovered, silepanone derivatives could find applications in various industries. For instance, they could serve as monomers for novel silicon-containing polymers with unique thermal or mechanical properties. They might also be explored as intermediates in the synthesis of pharmaceuticals or agrochemicals, a field where organosilicon compounds have already shown promise. wikipedia.org

Q & A

Q. What advanced techniques elucidate the mechanistic role of this compound in catalytic cycles or biological systems?

  • Methodological Answer :
  • Isotopic labeling : Introduce 13^{13}C or 2^{2}H isotopes to trace reaction pathways via NMR or MS .
  • Kinetic isotope effects (KIE) : Compare reaction rates with labeled vs. unlabeled compounds to identify rate-determining steps .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.